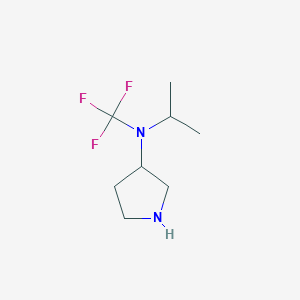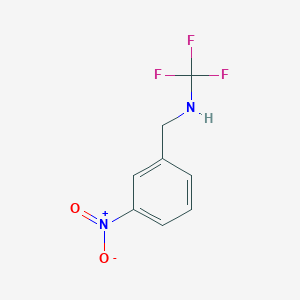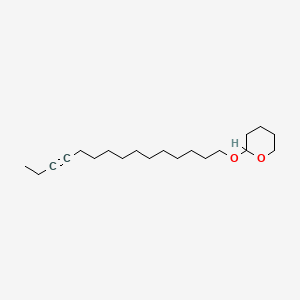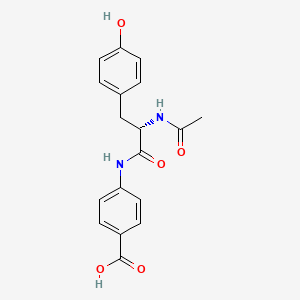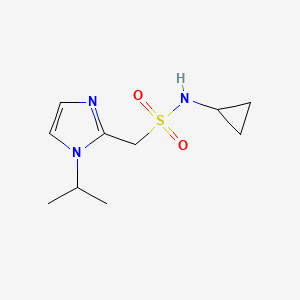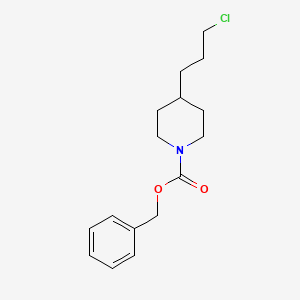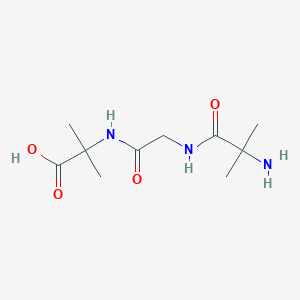
2-Methylalanylglycyl-2-methylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, 2-methylalanylglycyl-2-methyl- is a synthetic compound with the molecular formula C10H19N3O4 It is a derivative of alanine, an amino acid that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 2-methylalanylglycyl-2-methyl- involves the reaction of 2-methylalanine with glycine under specific conditions. The process typically requires the use of protective groups to prevent unwanted side reactions and to ensure the correct formation of the desired peptide bond .
Industrial Production Methods: Industrial production of this compound can be achieved through the selective hydroamination of methacrylic acid, followed by the reaction with ammonia and subsequent hydrolysis . This method allows for the large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Alanine, 2-methylalanylglycyl-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Alanine, 2-methylalanylglycyl-2-methyl- has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a building block for proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various biochemical products and as a reagent in chemical reactions
Wirkmechanismus
The mechanism of action of Alanine, 2-methylalanylglycyl-2-methyl- involves its interaction with specific molecular targets and pathways. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . The compound is produced from pyruvate by transamination and plays a role in various metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-Aminoisobutyric acid (α-Aminoisobutyric acid, AIB, α-methylalanine, or 2-methylalanine): This compound is structurally similar and shares some chemical properties with Alanine, 2-methylalanylglycyl-2-methyl-.
L-Alanine methyl ester hydrochloride: Another related compound used in peptide synthesis.
Uniqueness: Alanine, 2-methylalanylglycyl-2-methyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry. Its ability to undergo specific reactions and its role in metabolic pathways distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
99975-89-0 |
|---|---|
Molekularformel |
C10H19N3O4 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
2-[[2-[(2-amino-2-methylpropanoyl)amino]acetyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-9(2,11)7(15)12-5-6(14)13-10(3,4)8(16)17/h5,11H2,1-4H3,(H,12,15)(H,13,14)(H,16,17) |
InChI-Schlüssel |
HIWZEZFVMVUTEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)NCC(=O)NC(C)(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


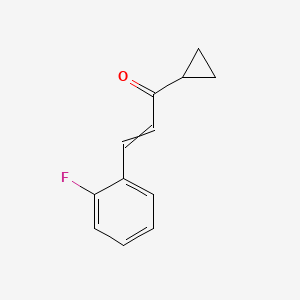
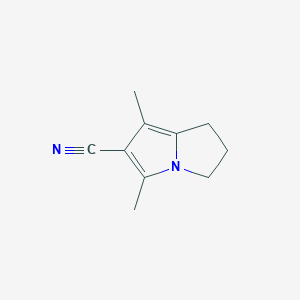
![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
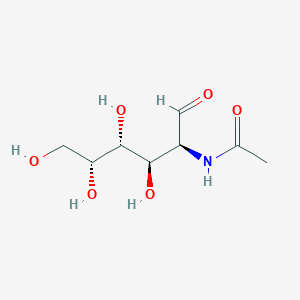
![1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13965783.png)

